3-amino-1H-indazole-5-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-1H-indazole-5-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1H-indazole-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form 3-nitro-1H-indazole, which is then reduced to 3-amino-1H-indazole. The carboxylation of this intermediate yields 3-amino-1H-indazole-5-carboxylic acid, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-amino-1H-indazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated indazole derivatives.
Scientific Research Applications
3-amino-1H-indazole-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various biological processes.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-amino-1H-indazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-indazole-3-carboxylic acid: Similar structure but lacks the amino group at the 3-position.
3-nitro-1H-indazole-5-carboxylic acid: Contains a nitro group instead of an amino group.
5-chloro-1H-indazole-3-carboxylic acid: Contains a chlorine atom at the 5-position instead of a carboxylic acid group.
Uniqueness
3-amino-1H-indazole-5-carboxylic acid hydrochloride is unique due to the presence of both an amino group and a carboxylic acid group on the indazole ring. This combination of functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .
Biological Activity
3-Amino-1H-indazole-5-carboxylic acid hydrochloride (also known as 3-amino-1H-indazole-5-carboxylic acid) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antitumor, antifungal, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The chemical formula of 3-amino-1H-indazole-5-carboxylic acid is C8H7N3O2 with a molecular weight of approximately 179.16 g/mol. The structure features an indazole core, which is known for its role in various biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of indazole derivatives, including 3-amino-1H-indazole-5-carboxylic acid. Notably, compounds derived from this scaffold have shown significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative activity of several indazole derivatives against 60 human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than 1 µM, demonstrating potent activity against leukemia and solid tumors. For example, compounds derived from 3-amino-1H-indazole-5-carboxylic acid were found to induce cell cycle arrest in the G0-G1 phase and alter the expression of retinoblastoma protein (pRb), suggesting a mechanism involving cell cycle regulation .
Table 1: Antiproliferative Activity of Indazole Derivatives
Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
10d | SR Leukemia | 0.0153 | G0-G1 Phase Arrest |
10e | Lung Cancer | <1 | pRb Expression Modulation |
10f | Colon Cancer | <1 | Apoptosis Induction |
Antifungal Activity
In addition to antitumor properties, indazole derivatives have also been assessed for their antifungal activity . A study demonstrated that certain compounds exhibited significant activity against Candida species, including Candida albicans and Candida glabrata.
Case Study: Antifungal Evaluation
The antifungal evaluation revealed that some derivatives of 3-amino-1H-indazole-5-carboxylic acid showed minimum inhibitory concentrations (MICs) as low as 3.807 mM against C. albicans. This suggests potential for development as antifungal agents .
Table 2: Antifungal Activity Against Candida Species
Compound ID | Candida Species | MIC (mM) | Remarks |
---|---|---|---|
3a | C. albicans | 3.807 | Most active compound |
3c | C. glabrata | 15.227 | Moderate activity |
The mechanisms underlying the biological activities of 3-amino-1H-indazole-5-carboxylic acid involve multiple pathways:
- Antitumor Mechanism : Induction of apoptosis through modulation of Bcl-2 family proteins and activation of caspases has been observed in treated cancer cells .
- Antifungal Mechanism : Disruption of fungal cell membrane integrity and inhibition of ergosterol synthesis are proposed mechanisms for the antifungal activity observed in indazole derivatives .
Properties
CAS No. |
1821028-49-2 |
---|---|
Molecular Formula |
C8H8ClN3O2 |
Molecular Weight |
213.62 g/mol |
IUPAC Name |
3-amino-1H-indazole-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H7N3O2.ClH/c9-7-5-3-4(8(12)13)1-2-6(5)10-11-7;/h1-3H,(H,12,13)(H3,9,10,11);1H |
InChI Key |
CQQOMCFQJXXLAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=NN2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.